molecular formula C9H8N4 B13448745 4-Azido-3,5-dimethylbenzonitrile

4-Azido-3,5-dimethylbenzonitrile

Cat. No.: B13448745
M. Wt: 172.19 g/mol
InChI Key: RKPGXSYZKZCGHF-UHFFFAOYSA-N
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Description

4-Azido-3,5-dimethylbenzonitrile is an organic compound characterized by the presence of an azido group (-N₃) attached to a benzene ring substituted with two methyl groups and a nitrile group (-CN)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azido-3,5-dimethylbenzonitrile typically involves the azidation of 3,5-dimethylbenzonitrile. One common method is the nucleophilic substitution reaction where a suitable azide source, such as sodium azide (NaN₃) or trimethylsilyl azide (TMSN₃), is used. The reaction is often catalyzed by copper (II) triflate (Cu(OTf)₂) and can be carried out under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. Continuous-flow processes and microwave-assisted synthesis are employed to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-Azido-3,5-dimethylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium azide (NaN₃), trimethylsilyl azide (TMSN₃), copper (II) triflate (Cu(OTf)₂).

    Cycloaddition: Alkynes, copper catalysts.

    Reduction: Triphenylphosphine (PPh₃), hydrogen gas (H₂).

Major Products

Scientific Research Applications

4-Azido-3,5-dimethylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Azido-3,5-dimethylbenzonitrile primarily involves its azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. This reactivity is exploited in click chemistry, where the azido group reacts with alkynes to form triazoles, facilitating the conjugation of various molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Azido-3,5-dimethylbenzonitrile is unique due to its azido group, which imparts distinct reactivity, particularly in cycloaddition reactions. This makes it valuable in click chemistry and the synthesis of triazole-containing compounds .

Properties

Molecular Formula

C9H8N4

Molecular Weight

172.19 g/mol

IUPAC Name

4-azido-3,5-dimethylbenzonitrile

InChI

InChI=1S/C9H8N4/c1-6-3-8(5-10)4-7(2)9(6)12-13-11/h3-4H,1-2H3

InChI Key

RKPGXSYZKZCGHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N=[N+]=[N-])C)C#N

Origin of Product

United States

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